molecular formula C13H8BrNO4 B12444386 4-Bromophenyl 2-nitrobenzoate

4-Bromophenyl 2-nitrobenzoate

Cat. No.: B12444386
M. Wt: 322.11 g/mol
InChI Key: WOYMKBFHKCJTIN-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom on the phenyl ring and a nitro group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-nitrobenzoate typically involves a multi-step process:

    Bromination: The bromine atom is introduced onto the phenyl ring through bromination, using bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide.

    Esterification: The final step involves the esterification of the bromophenyl and nitrobenzoate intermediates, typically using an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to ensure product consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are typical reducing conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Reduction: The major product is 4-aminophenyl 2-nitrobenzoate.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

Scientific Research Applications

4-Bromophenyl 2-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-nitrobenzoate involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-nitrobenzoate: Similar in structure but with a different substitution pattern.

    4-Chlorophenyl 2-nitrobenzoate: Similar but with a chlorine atom instead of bromine.

    4-Bromophenyl 2-aminobenzoate: Similar but with an amino group instead of a nitro group.

Uniqueness

4-Bromophenyl 2-nitrobenzoate is unique due to the specific combination of bromine and nitro groups, which imparts distinct chemical reactivity and potential applications. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H8BrNO4

Molecular Weight

322.11 g/mol

IUPAC Name

(4-bromophenyl) 2-nitrobenzoate

InChI

InChI=1S/C13H8BrNO4/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H

InChI Key

WOYMKBFHKCJTIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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